Home > Products > Screening Compounds P123277 > 8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione - 303970-31-2

8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3058282
CAS Number: 303970-31-2
Molecular Formula: C14H13BrN4O2
Molecular Weight: 349.188
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1H-purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] (CH-13584)

    Compound Description: CH-13584 is a xanthine derivative investigated for its antitussive properties. Research suggests that, unlike theophylline, CH-13584 does not interact with the adenosine A1 receptor and exhibits weaker inhibition of cyclic nucleotide phosphodiesterase. []

    Relevance: CH-13584 shares the core xanthine structure (purine-2,6-dione) with 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione. Both compounds also feature a methyl group at the 3-position and a substituent at the 7-position of the xanthine core. The difference lies in the specific substituent at the 7-position. []

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356 / Linagliptin)

    Compound Description: BI 1356, also known as Linagliptin, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor under clinical development for treating type 2 diabetes. It shows superior potency and a longer duration of action compared to other DPP-4 inhibitors. [, , ]

    Relevance: Like 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, Linagliptin belongs to the xanthine class of compounds, sharing the core purine-2,6-dione structure. Both compounds possess a methyl group at the 3-position and substituents at the 7 and 8 positions. Notably, both compounds feature a 4-methyl substituted aromatic ring within their structures, though the specific ring and linker vary. [, , ]

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

    Compound Description: This compound serves as a synthetic intermediate in the preparation of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. The thietanyl group acts as a protecting group during the synthesis. []

    Relevance: This intermediate is structurally similar to 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, with the key difference being the substituent at the 7-position. This highlights the use of different substituents at the 7-position for creating diverse purine-2,6-dione derivatives. []

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

    Compound Description: This molecule is another synthetic intermediate utilized in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. It is synthesized from the previously mentioned 8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione by alkylation with benzyl chloride. []

    Relevance: Similar to the target compound, this intermediate contains a bromine atom at the 8-position, a methyl group at the 3-position, and a substituted methyl group at the 7-position of the purine-2,6-dione core. This further emphasizes the versatility of modifications at the 7-position of the core structure. []

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

    Compound Description: This compound is derived from 1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione through oxidation with hydrogen peroxide. It serves as a crucial precursor for generating diverse 8-amino substituted derivatives. []

    Relevance: This compound shares a close structural resemblance with 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, featuring a bromine at the 8-position, a methyl group at the 3-position, and a modified thietanyl group at the 7-position of the purine-2,6-dione core. The variations in the 7-position substituent highlight the ability to introduce different functional groups for further derivatization. []

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones

    Compound Description: This group of compounds represents a series of 8-amino substituted analogs derived from 1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione through reactions with various amines. []

    Relevance: These derivatives highlight the feasibility of introducing diverse amine substituents at the 8-position of the purine-2,6-dione scaffold, similar to the bromine substitution in 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione. This suggests that the bromine in the target compound could potentially be substituted with various amines, offering avenues for exploring structure-activity relationships. []

8-Cyclohexylamino-1-ethyl-3-methyl-7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione

    Compound Description: This compound, synthesized from its corresponding 8-bromo derivative and cyclohexylamine, displays antidepressant activity, particularly at a dose of 1.6 mg/kg. [, ]

7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

    Compound Description: This purine derivative is mentioned as a potential inhibitor of coronavirus helicases. []

    Relevance: While lacking the bromine and (4-methylphenyl)methyl substituents of 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, this compound shares the core purine-2,6-dione structure and a methyl group at the 3-position. The presence of a mercapto group at the 8-position and an ethyl group at the 7-position further exemplifies the potential for modification and exploration of different substituents around the core scaffold for modulating biological activity. []

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione (Linagliptin)

    Compound Description: This compound, known as Linagliptin, is an anti-diabetic drug. It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor and is used for the treatment of type 2 diabetes. [, ]

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2)

    Compound Description: This compound and its 8-alkylamino substituted derivatives were synthesized and tested for their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive activity. []

    Relevance: Compound 2 shares the core purine-2,6-dione structure with 8-Bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, and both are substituted at the 7-position. This highlights the structural diversity possible at the 7-position while maintaining the core xanthine scaffold, potentially influencing cardiovascular activity. []

Overview

8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is classified as a purine analog, which is significant in the development of pharmaceuticals, particularly in the treatment of metabolic disorders and certain types of cancers.

Source

The compound can be synthesized through various chemical reactions involving purine derivatives and halogenated compounds. It is often referenced in the context of its use as an impurity in the synthesis of Linagliptin, a medication used for managing type 2 diabetes.

Classification

This compound falls under the category of purine derivatives, which are essential in biochemistry and pharmacology. Purines are fundamental components of nucleic acids and play crucial roles in cellular metabolism and signaling.

Synthesis Analysis

Methods

The synthesis of 8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves several steps:

  1. Bromination: The initial step often includes bromination of a suitable precursor, such as 3-methylxanthine or other related compounds.
  2. Alkylation: Following bromination, an alkylation reaction with 4-methylbenzyl chloride is performed to introduce the 4-methylbenzyl group onto the nitrogen atom at position 7 of the purine ring.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is C15H15BrN4O2C_{15}H_{15}BrN_4O_2. The structure features a purine base with a bromine atom at position 8 and a 4-methylbenzyl group at position 7.

Data

  • Molecular Weight: Approximately 363.21 g/mol
  • SMILES Notation: Cc1ccc(Cn2c(=O)c3c(nc(Br)n3C)n(C)c2=O)cc1
  • Structural Characteristics: The compound exhibits typical features of purines, including a fused bicyclic structure with nitrogen atoms contributing to its basicity and reactivity.
Chemical Reactions Analysis

Reactions

8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
  2. Hydrolysis: Under certain conditions, the compound may hydrolyze to yield related purines or other products.
  3. Condensation Reactions: It can also react with other electrophiles to form more complex structures.

Technical Details

Reaction conditions such as pH, temperature, and solvent choice significantly influence the outcome of these reactions. Kinetics and thermodynamics must be considered when predicting reaction pathways.

Mechanism of Action

Process

The mechanism of action for 8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione primarily involves its interaction with biological targets such as enzymes involved in nucleotide metabolism or signaling pathways.

Data

Research indicates that similar purine derivatives can inhibit specific enzymes like dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism. This inhibition can lead to increased insulin sensitivity and improved glycemic control in diabetic models.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not specified
  • Boiling Point: Not specified
  • Density: Not available

Chemical Properties

  • Solubility: Generally soluble in organic solvents; solubility in water may vary.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has potential applications in:

  1. Pharmaceutical Development: As a precursor or impurity in the synthesis of drugs like Linagliptin.
  2. Biological Research: Studying its effects on metabolic pathways related to diabetes and cancer.
  3. Analytical Chemistry: Used as a reference standard for quality control in pharmaceutical manufacturing processes.

Properties

CAS Number

303970-31-2

Product Name

8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

8-bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

Molecular Formula

C14H13BrN4O2

Molecular Weight

349.188

InChI

InChI=1S/C14H13BrN4O2/c1-8-3-5-9(6-4-8)7-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-6H,7H2,1-2H3,(H,17,20,21)

InChI Key

UBOMXZZVAKZXEJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2Br)N(C(=O)NC3=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.